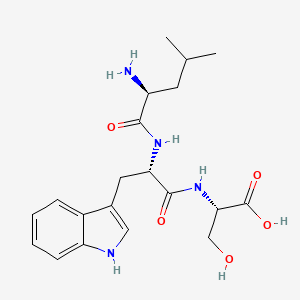
2'-O-Acetyl-N-benzoyl-3'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine is a synthetic nucleoside analogue Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine typically involves the acetylation and benzoylation of 3’-deoxycytidine. One method involves using 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. The reaction is carried out in the presence of a Lewis acid and a silylating agent, followed by deprotection to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in genetic processes and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The molecular targets include enzymes involved in DNA and RNA synthesis, leading to potential disruptions in replication and transcription pathways .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural features.
3’-Deoxycytidine: Another modified nucleoside with a similar backbone but different functional groups.
N-Benzoyl-2’-deoxycytidine: A compound with a similar benzoyl group but lacking the acetyl modification.
Propiedades
Número CAS |
189026-00-4 |
|---|---|
Fórmula molecular |
C18H19N3O6 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
[(2R,3R,5S)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H19N3O6/c1-11(23)26-14-9-13(10-22)27-17(14)21-8-7-15(20-18(21)25)19-16(24)12-5-3-2-4-6-12/h2-8,13-14,17,22H,9-10H2,1H3,(H,19,20,24,25)/t13-,14+,17+/m0/s1 |
Clave InChI |
BVQPGHKBFDHMBK-JJRVBVJISA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
SMILES canónico |
CC(=O)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Oxo-3-(pyridin-2-yl)prop-1-en-1-yl]benzonitrile](/img/structure/B14243518.png)




![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)


![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)

![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
